- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide, Tetrahedron, 1989, 45(2), 425-34
Cas no 96-17-3 (2-Methylbutyraldehyde)
2-Methylbutyraldehyde structure
Product Name:2-Methylbutyraldehyde
Numero CAS:96-17-3
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00006984
CID:34840
PubChem ID:7284
Update Time:2025-05-28
2-Methylbutyraldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Methylbutyraldehyde
- 2-Methylbutanal
- 2-Methylbutyraldehyd
- Methyl ethyl acetaldehyde
- Butanal, 2-methyl-
- 2-Formylbutane
- 2-Methylbutyric aldehyde
- Methylethylacetaldehyde
- 2-Methyl-1-butanal
- 2-Ethylpropanal
- Butyraldehyde, 2-methyl-
- Acetaldehyde, ethylmethyl-
- alpha-Methylbutanal
- 2-methyl butyraldehyde
- alpha-Methylbutyraldehyde
- alpha-2-Methyl-n-butanal
- alpha-Methylbutyric aldehyde
- FEMA No. 2691
- 2-Methylbutyraldehyde (natural)
- .alpha.-Methylbutanal
- (+/-)-2-Methylbutanal
- .alpha.
- 2-Methylbutanal (ACI)
- Butyraldehyde, 2-methyl- (6CI, 8CI)
- Butyraldehyde, α-methyl- (3CI)
- (RS)-2-Methylbutanal
- (±)-2-Methylbutanal
- (±)-2-Methylbutyraldehyde
- NSC 77077
- α-Methyl-n-butanal
- α-Methylbutanal
- α-Methylbutyraldehyde
- α-Methylbutyric aldehyde
-
- MDL: MFCD00006984
- Inchi: 1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
- Chiave InChI: BYGQBDHUGHBGMD-UHFFFAOYSA-N
- Sorrisi: O=CC(CC)C
- BRN: 1633540
Proprietà calcolate
- Massa esatta: 86.073
- Massa monoisotopica: 86.073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 6
- Conta legami ruotabili: 2
- Complessità: 41.2
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 1.1
Proprietà sperimentali
- Colore/forma: Liquido da incolore a giallastro.
- Densità: 0.806 g/mL at 20 °C
0.804 g/mL at 25 °C(lit.) - Punto di fusione: -67.38°C (estimate)
- Punto di ebollizione: 90-92 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 39,2 ° f
Celsius: 4 ° c - Indice di rifrazione: n20/D 1.3919(lit.)
- Coefficiente di ripartizione dell'acqua: Soluble in water, ether, and alcohol.
- PSA: 17.07000
- LogP: 1.23140
- Sensibilità: Air Sensitive
- FEMA: 2691
- Solubilità: Leggermente solubile in acqua, solubile in etanolo, etere, acetone e glicole propilenico.
2-Methylbutyraldehyde Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H225-H313-H316-H319-H411
- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P264-P273-P280-P303+P361+P353-P305+P351+P338+P337+P313-P312-P370+P378-P391-P403+P235-P501
- Numero di trasporto dei materiali pericolosi:UN 3371 3 / PGII
- WGK Germania:1
- Codice categoria di pericolo: 11-36/37-43
- Istruzioni di sicurezza: 16-26-36/37
- CODICI DEL MARCHIO F FLUKA:10-23
- RTECS:ES3400000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:3
- PackingGroup:II
- TSCA:Yes
- Limite esplosivo:1.3-13%(V)
- Condizioni di conservazione:0-10°C
2-Methylbutyraldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0166-500ML |
2-Methylbutyraldehyde |
96-17-3 | >95.0%(GC) | 500ml |
¥1370.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158687-500ml |
2-Methylbutyraldehyde |
96-17-3 | >95.0%(GC) | 500ml |
¥641.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158687-5ml |
2-Methylbutyraldehyde |
96-17-3 | >95.0%(GC) | 5ml |
¥51.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158687-25ml |
2-Methylbutyraldehyde |
96-17-3 | >95.0%(GC) | 25ml |
¥67.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158687-100ml |
2-Methylbutyraldehyde |
96-17-3 | >95.0%(GC) | 100ml |
¥204.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158687-250ml |
2-Methylbutyraldehyde |
96-17-3 | >95.0%(GC) | 250ml |
¥401.90 | 2023-09-02 | |
| TRC | M294285-1g |
2-Methylbutyraldehyde |
96-17-3 | 1g |
$ 138.00 | 2023-09-07 | ||
| TRC | M294285-10g |
2-Methylbutyraldehyde |
96-17-3 | 10g |
$ 184.00 | 2023-09-07 | ||
| TRC | M294285-100g |
2-Methylbutyraldehyde |
96-17-3 | 100g |
$ 305.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M823391-2.5kg |
2-Methylbutyraldehyde |
96-17-3 | 98% | 2.5kg |
3,020.00 | 2021-05-17 |
2-Methylbutyraldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Hexamethylphosphoramide , Lithium iodide Solvents: Dimethyl sulfide
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Oxygen , Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
Riferimento
- Mild reduction of α,β-unsaturated ketones and aldehydes with an oxygen-activated palladium catalyst, Tetrahedron Letters, 1993, 34(1), 59-62
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 24 h, 1 atm, 303 K
Riferimento
- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Silica , Oxygen Catalysts: Bismuthate(3-), hexachloro-, (OC-6-11)-, hydrogen, compd. with piperazine hydroc… Solvents: Ethyl acetate ; 2 - 4 h, 20 °C
Riferimento
- Application of (C4H12N2)2[BiCl6]Cl·H2O/SiO2 in the synthesis of hydratropic aldehyde and its analogs, Youji Huaxue, 2015, 35(11), 2393-2398
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine , 2-Chloro-4,6-dimethoxy-1,3,5-triazine Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.3 Solvents: Ethyl acetate
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.3 Solvents: Ethyl acetate
Riferimento
- A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C, Journal of Organic Chemistry, 1999, 64(24), 8962-8964
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane
Riferimento
- Approaches to Carbons 6-14 of Ebelactone A, Using Silicon, 1988, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Water , Dichlorohydrobis(tricyclohexylphosphine)rhodium Solvents: Xylene
Riferimento
- Chemospecific, biphasic reduction of α,β-unsaturated aldehydes and ketones catalyzed by rhodium complex (Cy3P)2Rh(H)Cl2, Organometallics, 1991, 10(4), 831-3
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Monosodium phosphate , Hydrogen peroxide , Dipotassium phosphate , Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- , (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Water
Riferimento
- Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates, Organic Reactions (Hoboken, 1985, 33,
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: N-Methylformanilide Solvents: Tetrahydrofuran
Riferimento
- Carbenes from alkyl halides and organolithium compounds. V. Formation of alkylcyclopropenes by ring closure of alkenyl substituted carbenoid intermediates, Journal of the American Chemical Society, 1963, 85, 99-104
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine , Dichloronitrosylbis(triphenylphosphine)rhodium ; 6 h, 3 MPa, 100 °C
Riferimento
- Organic rhodium catalyst for hydroformylation reaction and its application in alkanal manufacture, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen , Cholestan-3-one, cyclic 1,2-bis[(diphenylphosphino)methyl]-1,2-ethanediyl acetal… Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium Solvents: Benzene
Riferimento
- The hydroformylation reaction, Organic Reactions (Hoboken, 2000, 56,
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 1 h, rt
Riferimento
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue, 2015, 32(6), 666-670
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Byproducts of the aqueous halogenation of amino derivatives, Bulletin des Societes Chimiques Belges, 1996, 105(6), 349-353
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: (3-Aminopropyl)triethoxysilane , Iron oxide (Fe3O4) , Palladium , Silica , 2-Propenoic acid, methyl ester, polymer with 1-ethenyl-1H-imidazole Solvents: Water ; 22 h, 100 °C
Riferimento
- Highly dispersible and magnetically recyclable poly(1-vinyl imidazole) brush coated magnetic nanoparticles: an effective support for the immobilization of palladium nanoparticles, New Journal of Chemistry, 2016, 40(2), 1729-1736
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Riferimento
- Processes for conversion of biologically derived mevalonic acid, United States, , ,
2-Methylbutyraldehyde Raw materials
- cis-2-Butene
- lithium(1+) ion butan-2-ide
- Lithium, (2-methyl-1-butenyl)-, (Z)-
- 2-Methylbutanoic acid
- D,L-Mevalonic Acid Lactone
- Tiglic aldehyde
- trans-Methyl-2-butenal
- 2-ethyl-2-methyloxirane
- 2-BUTENE
2-Methylbutyraldehyde Preparation Products
- (±)-1,2-Propanediol (57-55-6)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- 3-Methyl-2-butanone (563-80-4)
- cis-2-Butene (590-18-1)
- Trimethylacetaldehyde (630-19-3)
- o-Cymene (527-84-4)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- Butanoic acid,2-hydroxy- (600-15-7)
- 3-Methyl-3-buten-1-ol (763-32-6)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
2-Methylbutyraldehyde Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:96-17-3)2-Methylbutyraldehyde
Numero d'ordine:sfd19432
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:96-17-3)
Numero d'ordine:SFD121;SDF120
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:01
Prezzo ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:96-17-3)2-Methylbutyraldehyde
Numero d'ordine:LE18319
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:19
Prezzo ($):discuss personally
Email:18501500038@163.com
2-Methylbutyraldehyde Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
96-17-3 (2-Methylbutyraldehyde) Prodotti correlati
- 72590-78-4((R)-form-2-Methylhexanal,)
- 1730-97-8(Butanal, 2-methyl-,(2S)-)
- 77713-01-0(Butanedial, methyl-)
- 131597-27-8(mouse vas deferens protein)
- 97334-46-8(Pentanal, 2-ethyl-, (R)-)
- 33204-48-7(Butanal, 2-methyl-, (2R)-)
- 57456-98-1((R)-2-Methylbutanal)
- 49642-48-0(2,3-dimethylbutanal)
- 26140-47-6(Butanal, methyl-)
- 2109-98-0(2,3-dimethylbutanal)